molecular formula C41H63NO14 B190313 protoveratrine A CAS No. 143-57-7

protoveratrine A

Cat. No.: B190313
CAS No.: 143-57-7
M. Wt: 793.9 g/mol
InChI Key: HYTGGNIMZXFORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protoveratrine A is a steroidal alkaloid derived from plants of the genus Veratrum (e.g., Veratrum album). It is classified as an ester alkaloid with a complex tetracyclic structure, characterized by multiple hydroxyl and ester groups . Pharmacologically, it acts as a hypotensive agent by inducing vasodilation through stimulation of baroreceptors and modulation of sodium channel activity . This compound has been studied for its effects on neurotransmitter release, particularly gamma-aminobutyric acid (GABA), in rat cerebral cortex slices, a process linked to sodium ion (Na⁺) influx and calcium (Ca²⁺) dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protoveratrine A involves complex organic reactions due to its intricate structure. Typically, the synthetic route includes multiple steps such as esterification, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, controlled temperatures, and precise pH levels to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources, particularly from the roots and rhizomes of Veratrum species. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Protoveratrine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .

Scientific Research Applications

Pharmacological Properties

Protoveratrine A exhibits several pharmacological effects, primarily influencing the cardiovascular and respiratory systems. Key properties include:

  • Anti-Hypertensive Action : this compound is known for its ability to lower blood pressure through vasodilation and inhibition of sympathetic nervous system activity. Studies have shown that it can significantly reduce systolic and diastolic blood pressure in hypertensive patients .
  • Cardiac Effects : The compound can prolong the QT interval and decrease heart rate, indicating potential cardiotoxicity at higher doses . It has been observed to enhance acetylcholine release from nerve terminals, which may contribute to its cardiovascular effects .

Treatment of Hypertension

This compound has been utilized in clinical settings for managing hypertension. Historical studies indicate that it effectively lowers blood pressure in patients with essential hypertension. For example, a study reported a significant drop in blood pressure levels following administration, with effective doses ranging from 0.5 mg to 2 mg .

Study Dosage (mg) Blood Pressure Reduction (mm Hg) Notes
Meilman et al. (1950)0.5 - 2.060/34 to 100/62Significant hypotensive effects observed
Grollman (1950)1.0 - 1.25Varies by patientNoted bradycardia as a side effect

Toxemia of Pregnancy

This compound has also been explored for its potential use in treating toxemia of pregnancy, characterized by hypertension and edema. Clinical trials indicated that it may alleviate symptoms associated with this condition by reducing peripheral resistance and arterial pressure .

Study Application Outcome
Meilman (1953)Toxemia of pregnancyReduced hypertension and edema

Clinical Case Reports

Several case reports highlight the clinical implications of this compound administration:

  • In one instance, a patient experienced significant hypotension following administration, illustrating the compound's potent effects on blood pressure regulation .
  • Another study documented adverse reactions including nausea and muscle weakness in patients treated with this compound, emphasizing the need for careful dosage management .

Mechanism of Action

Protoveratrine A exerts its effects primarily through the inhibition of sodium channels in cardiac cells. By binding to these channels, it disrupts the normal flow of sodium ions, leading to a decrease in heart rate and blood pressure. This mechanism is responsible for its hypotensive effects and its potential cardiotoxicity at higher doses .

Comparison with Similar Compounds

Protoveratrine B

Protoveratrine B is the most structurally analogous compound to Protoveratrine A, sharing the same cevane backbone but differing in ester substituents (Table 1). Both alkaloids are derived from Veratrum species and exhibit vasodilatory effects, but Protoveratrine B demonstrates a broader therapeutic window in hypertension management before inducing emesis .

Key Differences :

  • Molecular Structure: Protoveratrine B (C₄₁H₆₃NO₁₅, MW 809.94) includes a 15-(2-methylbutyrate) group, whereas this compound has distinct ester configurations .
  • Pharmacokinetics : Protoveratrine B is administered orally at doses starting at 0.3–0.5 mg, with gradual titration to avoid adverse effects like nausea, whereas this compound’s dosing is less documented .
  • Mechanism : Both compounds increase cyclic GMP levels in cerebellar slices, but Protoveratrine B’s action is more resistant to antagonism by L-glutamate diethyl ester, suggesting differences in glutamate receptor interactions .

Jervine

Jervine, another Veratrum alkaloid, differs fundamentally in structure and function. Unlike this compound, it is a glycosidic alkaloid with a C-nor-D-homosteroid skeleton .

Key Differences :

  • Pharmacology : Jervine acts as a teratogen, inhibiting cholesterol synthesis, whereas this compound/B target cardiovascular pathways .
  • Toxicity : Jervine’s LD₅₀ in mice is significantly higher (>5 mg/kg), reflecting its divergent biological targets .

Germerine

Germerine, also isolated from Veratrum, shares the ester alkaloid classification but has distinct substituents. It is less studied but shows overlapping hypotensive effects with this compound/B .

Data Tables

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight Key Substituents Primary Action LD₅₀ (Mouse, s.c.)
This compound C₄₁H₆₃NO₁₅ ~809.9 3-(2,3-dihydroxy-2-methylbutyrate) Vasodilation, GABA release ↑ Not reported
Protoveratrine B C₄₁H₆₃NO₁₅ 809.94 15-(2-methylbutyrate) Vasodilation, cyclic GMP ↑ 0.21 mg/kg
Jervine C₂₇H₃₉NO₃ 425.6 11-hydroxyl, glycosidic linkage Teratogenicity, cholesterol ↓ >5 mg/kg

Table 2: Clinical and Experimental Findings

Parameter This compound Protoveratrine B
Cyclic GMP Stimulation Calcium-dependent, antagonized by L-glutamate diethyl ester Less sensitive to L-glutamate antagonism
Sodium Channel Effect ↑ Na⁺ influx, Ca²⁺-independent GABA release Similar Na⁺ influx but higher tolerated doses
Therapeutic Use Limited due to emesis at effective doses Preferred in hypertension for wider window

Discussion of Mechanistic Divergences

While this compound and B share structural and functional similarities, their ester group variations lead to differences in receptor affinity and metabolic stability. Protoveratrine B’s 15-(2-methylbutyrate) group may enhance resistance to enzymatic degradation, explaining its superior clinical utility . In contrast, Jervine and Germerine diverge entirely in biological targets, emphasizing the importance of structural specificity in alkaloid pharmacology .

Q & A

Basic Research Questions

Q. What experimental designs are recommended for isolating protoveratrine A from plant sources?

Methodological Answer:

  • Use a multi-step extraction protocol involving solvent partitioning (e.g., ethanol or methanol) followed by column chromatography (silica gel or reverse-phase) for purification .
  • Validate purity via HPLC-MS and NMR spectroscopy, ensuring retention times and spectral data align with established reference standards .
  • Include negative controls (e.g., plant material devoid of this compound) to confirm specificity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Perform systematic reviews to identify variability in experimental conditions (e.g., cell lines, dosage ranges, or solvent carriers) that may explain discrepancies .
  • Conduct meta-analyses using standardized effect sizes (e.g., IC50 values) to compare studies, adjusting for confounding variables like assay sensitivity .
  • Replicate conflicting experiments under controlled conditions, adhering to NIH guidelines for preclinical reproducibility .

Q. What statistical approaches are suitable for dose-response studies of this compound?

Methodological Answer:

  • Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values, ensuring adequate sample sizes (n ≥ 6) to minimize Type I/II errors .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, reporting confidence intervals and p-values in compliance with analytical chemistry standards .

Advanced Research Questions

Q. What mechanistic studies are critical to elucidate this compound’s interaction with sodium channels?

Methodological Answer:

  • Employ patch-clamp electrophysiology to quantify ion flux inhibition in neuronal cells, correlating results with molecular docking simulations to identify binding residues .
  • Validate findings using knock-in/knockout animal models to assess phenotypic rescue or exacerbation of channel-related pathologies .
  • Integrate transcriptomic profiling (RNA-seq) to explore downstream signaling cascades affected by this compound .

Q. How can researchers optimize this compound’s pharmacokinetic profile for therapeutic applications?

Methodological Answer:

  • Design in vivo pharmacokinetic studies using LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution in rodent models .
  • Test prodrug formulations (e.g., ester derivatives) to enhance solubility and metabolic stability, comparing AUC values across formulations .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .

Q. What strategies mitigate off-target effects in this compound toxicity assays?

Methodological Answer:

  • Use high-content screening (HCS) with fluorescent probes to monitor mitochondrial membrane potential and ROS production in real-time .
  • Cross-validate toxicity data across multiple models (e.g., zebrafish embryos, 3D organoids) to distinguish compound-specific effects from assay artifacts .
  • Incorporate CRISPR-Cas9 screens to identify genetic modifiers of this compound toxicity .

Q. Data Analysis & Reporting

Q. How should researchers structure datasets for this compound studies to ensure reproducibility?

Methodological Answer:

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and statistical code in public repositories like Zenodo or Figshare .
  • Document metadata rigorously (e.g., solvent purity, instrument calibration dates) to enable cross-study comparisons .

Q. What criteria define a robust structure-activity relationship (SAR) for this compound analogs?

Methodological Answer:

  • Synthesize analogs with systematic modifications (e.g., alkyl chain truncation, stereochemical inversion) and test bioactivity in parallel assays .
  • Use QSAR models to predict activity cliffs, validating predictions with in vitro/in vivo experiments .
  • Report SAR data with molecular descriptors (e.g., LogP, polar surface area) and heatmaps to visualize activity trends .

Q. Ethical & Validation Considerations

Q. What ethical protocols apply to preclinical studies of this compound in animal models?

Methodological Answer:

  • Adhere to ARRIVE guidelines for reporting animal experiments, including sample size justification, randomization, and blinding protocols .
  • Obtain institutional animal care committee (IACUC) approval and document euthanasia methods compliant with AVMA standards .

Q. How can researchers validate this compound’s proposed molecular targets?

Methodological Answer:

  • Perform competitive binding assays (e.g., SPR or ITC) to measure affinity for suspected targets like voltage-gated sodium channels .
  • Use RNA interference (siRNA/shRNA) to silence target genes and assess loss of this compound’s bioactivity .

Q. Interdisciplinary Integration

Q. What computational tools enhance this compound research in drug discovery pipelines?

Methodological Answer:

  • Apply molecular dynamics simulations (e.g., GROMACS) to study conformational changes in target proteins upon this compound binding .
  • Use cheminformatics platforms (e.g., Schrödinger Suite) for virtual screening of compound libraries against this compound’s pharmacophore .

Q. How can omics technologies advance understanding of this compound’s polypharmacology?

Methodological Answer:

  • Conduct proteomics (e.g., TMT-MS) to identify protein interactomes altered by this compound treatment .
  • Integrate multi-omics data (transcriptomics, metabolomics) using pathway enrichment tools (e.g., Ingenuity IPA) to map systemic effects .

Properties

IUPAC Name

[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTGGNIMZXFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861817
Record name 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

protoveratrine A
protoveratrine A
protoveratrine A
protoveratrine A
protoveratrine A
protoveratrine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.